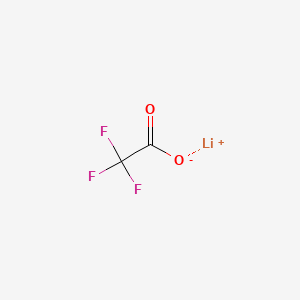

Lithium trifluoroacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2923-17-3 |

|---|---|

Molecular Formula |

C2HF3LiO2 |

Molecular Weight |

121.0 g/mol |

IUPAC Name |

lithium;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C2HF3O2.Li/c3-2(4,5)1(6)7;/h(H,6,7); |

InChI Key |

NBVMCMSJGNOOCF-UHFFFAOYSA-N |

SMILES |

[Li+].C(=O)(C(F)(F)F)[O-] |

Canonical SMILES |

[Li].C(=O)(C(F)(F)F)O |

Other CAS No. |

2923-17-3 |

Pictograms |

Acute Toxic; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Anhydrous Lithium Trifluoroacetate: A Technical Guide

This guide provides a comprehensive overview of a robust and high-yield procedure for the synthesis of anhydrous lithium trifluoroacetate (B77799) (CF₃CO₂Li). The primary method detailed is based on the neutralization reaction between lithium carbonate (Li₂CO₃) and trifluoroacetic acid (CF₃COOH), followed by an efficient purification process to yield a crystalline, anhydrous product. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a reliable method for preparing this important fluorinated salt.

Overview of the Synthetic Approach

The synthesis of lithium trifluoroacetate is achieved through a straightforward acid-base reaction. Lithium carbonate is treated with trifluoroacetic acid, typically in an alcohol-based solvent, to form this compound and byproducts of water and carbon dioxide. A key challenge in this synthesis is the removal of water to obtain the anhydrous salt, which is critical for many applications. The procedure outlined below employs azeotropic distillation to effectively remove water, resulting in a high-purity, crystalline product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the synthesis process, providing a clear overview of the reactants, conditions, and expected outcomes.

| Parameter | Value | Notes |

| Reactants | ||

| Lithium Carbonate (Li₂CO₃) | 74 g (1.0 mole) | High purity grade recommended. |

| Trifluoroacetic Acid (CF₃COOH) | 234.8 g (2.04 moles) | Slight molar excess to ensure complete reaction of the carbonate. |

| Solvents | ||

| Isobutanol | 200 g | Initial reaction medium. |

| Toluene (B28343) | 400 g + 300 g + 50 g | Used for azeotropic distillation to remove water. |

| Reaction & Process Conditions | ||

| Reaction Temperature | 80°C | Initial reaction temperature after acid addition. |

| Distillation Head Temperature | 88°C - 108°C | Temperature range observed during the distillation process. |

| Drying Temperature | 115°C | For drying the final crystalline product. |

| Product Yield and Purity | ||

| Yield of Crystallized Product | ~99.5% | Based on the starting amount of lithium carbonate. |

| Water Content in Final Product | 0.08% | As determined by analysis. |

| Final Product Mass | 246 g |

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of anhydrous this compound.

3.1. Materials and Equipment

-

Reactants:

-

Pure Lithium Carbonate (Li₂CO₃)

-

Trifluoroacetic Acid (CF₃COOH)

-

Saturated aqueous solution of Lithium Hydroxide (B78521) (LiOH) (for pH adjustment)

-

-

Solvents:

-

Isobutanol

-

Toluene

-

-

Equipment:

-

Reaction flask (e.g., 1-liter round-bottom flask) equipped with a mechanical stirrer, dropping funnel, and a distillation apparatus (condenser and collection flask).

-

Heating mantle

-

pH meter or pH indicator strips

-

Filtration apparatus (e.g., Buchner funnel and flask)

-

Drying oven

-

3.2. Synthesis Procedure

-

Initial Setup: Into the reaction flask, introduce 74 g of pure lithium carbonate and 200 g of isobutanol.

-

Acid Addition: While stirring the suspension, add 234.8 g of trifluoroacetic acid from the dropping funnel over a period of one hour.

-

Initial Reaction: After the addition is complete, heat the flask to 80°C. The pH of the medium at this stage will be approximately 1.

-

pH Adjustment: Carefully add a saturated aqueous solution of pure lithium hydroxide to the reaction mixture until the pH reaches 5.

-

Initial Distillation: Begin distilling the mixture. A liquid will distill at a head temperature of 88-89°C.

-

Azeotropic Distillation:

-

Allow the mixture to cool to 95°C.

-

Introduce 400 g of toluene into the flask.

-

Resume distillation. A fraction weighing 328 g will be separated at a head temperature of 99-100°C.

-

While distilling, introduce an additional 300 g of toluene into the flask.

-

Continue distillation, separating another 50 g fraction until the head temperature reaches 108°C.[1]

-

-

Crystallization and Filtration:

-

Allow the flask to cool to 50°C. A solid precipitate of this compound will form.

-

Filter the solid product from the reaction mixture.

-

-

Drying: Dry the collected solid in an oven at 115°C to a constant weight.[1]

-

Final Product: The resulting product is 246 g of anhydrous crystalline this compound with a water content of approximately 0.08%, corresponding to a yield of about 99.5%.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis of anhydrous this compound.

Safety Considerations

-

Trifluoroacetic acid is a strong, corrosive acid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

The reaction involves heating flammable solvents (isobutanol and toluene). Ensure that the heating apparatus is properly set up and monitored to prevent fire hazards.

-

Lithium salts can be irritating. Avoid inhalation of dust and direct contact with skin and eyes.

-

Follow all standard laboratory safety procedures when conducting this synthesis.

References

lithium trifluoroacetate physical properties

An In-depth Technical Guide to the Physical Properties of Lithium Trifluoroacetate (B77799)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of lithium trifluoroacetate (CF₃CO₂Li). The information is curated for researchers, scientists, and professionals in drug development who utilize or are investigating this compound. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations to clarify workflows and relationships.

Core Physical and Chemical Properties

This compound is a salt of trifluoroacetic acid and lithium. It is a white, solid compound that is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] Its chemical stability and solubility characteristics make it a compound of interest in various research and industrial applications, including proteomics research and as a potential component in electrolytes for lithium-ion batteries.[3]

General and Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Trifluoroacetic acid lithium salt, Lithium 2,2,2-trifluoroacetate |

| CAS Number | 2923-17-3[1][2][3][4] |

| Molecular Formula | C₂F₃LiO₂[1][2][3][4][5] |

| Molecular Weight | 119.96 g/mol [1][2][3][5] |

| SMILES String | [Li+].[O-]C(=O)C(F)(F)F[1] |

| InChI Key | HSFDLPWPRRSVSM-UHFFFAOYSA-M[1] |

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some values may vary slightly between different sources and purities.

| Property | Value | Notes |

| Appearance | White powder or solid[1][2][5] | |

| Melting Point | 250 °C[1][2][4][6] | Decomposes at higher temperatures. |

| Boiling Point | Not available[1][5] | As an ionic salt, it is expected to have a very high boiling point and will likely decompose before boiling under standard atmospheric pressure. One source reports 72.2°C at 760 mmHg, which is highly unlikely for a salt and is very close to the boiling point of trifluoroacetic acid (72.4°C)[1][7], suggesting a potential data error. |

| Density | 1.743 g/cm³[1][2][4] | |

| Solubility | Forms stable aqueous solutions.[2] Specific quantitative solubility data in water and various organic solvents is not readily available in the literature, but it is known to be hygroscopic.[1][2][5] The solubility of lithium salts in non-aqueous solvents is an area of active research for applications like lithium-ion batteries.[8] | |

| Vapor Pressure | 96.2 mmHg at 25°C[1] | This value appears unusually high for a salt at room temperature and should be treated with caution, as it may be inaccurate. |

| Hygroscopicity | Hygroscopic[1][2][5] | Readily absorbs moisture from the air. |

Experimental Protocols for Property Determination

While specific experimental protocols for this compound are not extensively detailed in publicly available literature, the following are standard methodologies for determining the key physical properties of a solid chemical compound like it.

Melting Point Determination

The melting point is a critical indicator of purity.

-

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or temperature sensor.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For a pure substance, this range should be narrow.

-

Density Measurement

-

Methodology: Gas Pycnometry

-

Principle: This technique measures the true volume of a solid by applying Archimedes' principle of fluid displacement, using a gas (typically helium) as the fluid.

-

Procedure: a. A known mass of the this compound sample is placed in a sample chamber of a known volume. b. The chamber is pressurized with helium. c. The gas is then expanded into a second chamber of known volume, and the resulting pressure is measured. d. Using the ideal gas law, the volume of the sample can be accurately calculated by the change in pressure. e. The density is then calculated by dividing the mass of the sample by its measured volume.

-

Solubility Determination

-

Methodology: Gravimetric Analysis of a Saturated Solution

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container. The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Sampling: A known volume of the supernatant (the clear liquid above the undissolved solid) is carefully extracted, ensuring no solid particles are included.

-

Solvent Evaporation: The solvent from the extracted sample is evaporated completely under controlled conditions (e.g., in a drying oven).

-

Mass Measurement: The mass of the remaining solid this compound is measured.

-

Calculation: The solubility is then expressed as the mass of the solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).

-

Thermal Decomposition Analysis

-

Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

TGA: A small, precisely weighed sample of this compound is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The TGA instrument measures the change in mass of the sample as a function of temperature. A significant loss of mass indicates decomposition.

-

DSC: A sample of this compound and a reference are heated simultaneously. The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This can detect endothermic or exothermic processes like melting and decomposition.[9] The thermal stability of perfluoroalkyl acid salts, including lithium salts, is known to be relatively high.[10]

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound's physical properties.

Caption: A general experimental workflow for the characterization of the physical properties of this compound.

Caption: Relationship between the physical properties of this compound and the methods used for their determination.

Safety and Handling

This compound is classified as a hazardous material.

-

Hazards: It is irritating to the eyes, respiratory system, and skin.[1] The toxicological properties have not been fully investigated.[1] It is hygroscopic and should be protected from moisture.[1][2][5]

-

Handling: Use with adequate ventilation and minimize dust generation.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and moisture.[1]

-

Decomposition: Hazardous decomposition products upon heating include carbon monoxide, carbon dioxide, and hydrogen fluoride (B91410) gas.[1]

This guide is intended for informational purposes for qualified individuals and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) and established laboratory safety protocols.

References

- 1. This compound | CAS#:2923-17-3 | Chemsrc [chemsrc.com]

- 2. 2923-17-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

Navigating the Solubility Landscape of Lithium Trifluoroacetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility of lithium trifluoroacetate (B77799) (CF₃COOLi) in organic solvents. Recognizing the critical role of solubility data in experimental design, reaction optimization, and formulation development, this document synthesizes available information, provides detailed experimental protocols for in-house solubility determination, and visualizes key workflows to support researchers in the fields of organic synthesis and drug development.

Understanding the Solubility Profile of Lithium Trifluoroacetate

This compound is a salt that finds application in various areas of chemical synthesis, including as a catalyst and a reagent. Its solubility is a key parameter influencing its utility and reactivity in non-aqueous media. The trifluoroacetate anion, with its strong electron-withdrawing trifluoromethyl group, significantly influences the salt's properties compared to simpler carboxylates like lithium acetate.

Quantitative Solubility Data

A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of comprehensive quantitative solubility data for this compound in common organic solvents. While qualitative descriptors are sometimes used, precise numerical values (e.g., in g/100 g of solvent or mol/L) are not widely reported. The Wikipedia entry for the analogous sodium trifluoroacetate notes that it is "soluble in alcohol, acetonitrile (B52724), dimethylformamide and most polar organic solvents," suggesting a similar trend for the lithium salt due to the shared anion.[1]

To provide a valuable point of reference for researchers, the following table summarizes the experimentally determined solubilities of several other lithium salts in a range of organic solvents. This data, from a 2018 study by Xin et al., can offer insights into the expected behavior of lithium salts in these solvents and highlights the significant impact of both the anion and the solvent on solubility.[2][3]

Table 1: Molar Solubility (mol salt / kg solvent) of Various Lithium Salts in Organic Solvents at 298.15 K (25 °C)

| Salt | Ethanol (B145695) | Acetonitrile | Dimethyl Sulfoxide (DMSO) | Propylene Carbonate (PC) | Dimethyl Carbonate (DMC) |

| LiF | 0.019 | 0.0003 | 0.015 | 0.0004 | 0.0001 |

| LiCl | 1.15 | 0.014 | 0.15 | 0.011 | 0.0001 |

| LiBr | 4.49 | 0.99 | 1.95 | 0.28 | 0.0002 |

| LiNO₃ | 5.31 | 1.18 | 0.32 | 0.41 | 0.0002 |

| LiPF₆ | 1.83 | 1.55 | 1.21 | 1.69 | 0.72 |

| LiTFSI | 3.91 | 1.98 | 1.83 | 1.99 | 1.12 |

Data extracted from "Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures" by Xin et al. (2018).[2][3]

The dissolving abilities of the solvents for these lithium salts were generally found to be in the order of ethanol > DMSO > acetonitrile > PC > DMC.[2][3] This suggests that this compound is likely to exhibit higher solubility in polar protic solvents like ethanol and highly polar aprotic solvents like DMSO.

Experimental Protocols for Solubility Determination

Given the scarcity of published data, researchers will likely need to determine the solubility of this compound in their specific solvent systems experimentally. The following are detailed protocols for established methods of solubility determination.

Gravimetric Method (Equilibrium Solubility)

This fundamental method involves saturating a solvent with the solute at a constant temperature and then determining the mass of the dissolved solute in a known quantity of the solution.

Materials and Equipment:

-

This compound (analytical grade, dried)

-

Organic solvent of interest (anhydrous)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Sealed vials or flasks

-

Syringe and syringe filter (e.g., 0.2 µm PTFE)

-

Pre-weighed collection vials

-

Drying oven or vacuum desiccator

Procedure:

-

Equilibration: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container. An excess of the solid should be visible.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

-

Sample Collection: Cease agitation and allow the undissolved solid to settle while maintaining the constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any solid particulates.

-

Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed, dry collection vial.

-

Carefully evaporate the solvent. This can be done in a fume hood, followed by drying in an oven at a temperature below the decomposition point of this compound, or in a vacuum desiccator until a constant weight is achieved.[4]

-

Calculation: The solubility is calculated from the mass of the dried residue (dissolved this compound) and the initial volume or mass of the solvent aliquot taken.

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

The following diagram illustrates the workflow for the gravimetric determination of solubility.

Analytical Methods (HPLC or UV-Vis Spectroscopy)

For lower solubilities or when gravimetric analysis is impractical, analytical techniques can be employed. These methods require the creation of a calibration curve.

Procedure:

-

Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.

-

Calibration Curve:

-

For HPLC: Inject the standard solutions and plot the peak area versus concentration.

-

For UV-Vis: Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) and plot absorbance versus concentration. The trifluoroacetate group itself does not have a strong chromophore, so this method may be less suitable unless a derivatization step is used or if the solvent cutoff allows for measurement in the low UV range.

-

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Dilution: Filter the saturated solution and accurately dilute a known volume to a concentration that falls within the linear range of the calibration curve.[4]

-

Analysis: Analyze the diluted sample using the same HPLC or UV-Vis method.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample, and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

Application in Peptide Synthesis and Purification

Trifluoroacetic acid (TFA) is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly in the final cleavage step to release the peptide from the resin.[5] Consequently, the crude peptide is typically obtained as a trifluoroacetate salt. During purification by reverse-phase high-performance liquid chromatography (RP-HPLC), TFA is also a common mobile phase additive that acts as an ion-pairing agent.[5][6]

The solubility of this compound, while not directly used in the standard SPPS workflow, is relevant in contexts where lithium salts might be used as additives or for other synthetic transformations involving peptides. Understanding its solubility in common HPLC solvents like acetonitrile and water is crucial for any potential applications in this area.

The following diagram outlines the general role of trifluoroacetate as a counterion in the final stages of peptide synthesis and purification.

Conclusion

While quantitative solubility data for this compound in organic solvents remains elusive in the public domain, this guide provides researchers with the necessary tools to navigate this data gap. By understanding the solubility trends of analogous lithium salts and employing the detailed experimental protocols provided, scientists and drug development professionals can generate the specific solubility data required for their research. The contextual information on the role of the trifluoroacetate anion in critical applications like peptide synthesis further underscores the importance of understanding the behavior of this and related salts in various solvent systems.

References

- 1. Sodium trifluoroacetate - Wikipedia [en.wikipedia.org]

- 2. escholarship.org [escholarship.org]

- 3. Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures [escholarship.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

Lithium Trifluoroacetate (CAS 2923-17-3): A Comprehensive Technical Guide for Researchers

An in-depth examination of the physicochemical properties, synthesis applications, and experimental considerations of lithium trifluoroacetate (B77799) for professionals in research, drug development, and materials science.

Lithium trifluoroacetate (LiTFA) is a lithium salt of trifluoroacetic acid with the chemical formula C₂F₃LiO₂. It is a white, crystalline solid that is soluble in polar solvents such as water. This organolithium compound serves as a source of both lithium ions and trifluoroacetate anions, making it a versatile reagent in various chemical and biological research applications. This technical guide provides a detailed overview of its core properties, applications with experimental protocols, and safety information.

Core Chemical and Physical Properties

This compound is characterized by its unique combination of a small cation (Li⁺) and a highly fluorinated, non-coordinating anion (CF₃COO⁻). These features impart specific properties that are leveraged in its applications.

| Property | Value | Reference(s) |

| CAS Number | 2923-17-3 | [1][2][3][4][5] |

| Molecular Formula | C₂F₃LiO₂ | [1][3][4] |

| Molecular Weight | 119.96 g/mol | [4][5][6] |

| Appearance | White crystalline solid/powder | [1][7] |

| Synonyms | Trifluoroacetic acid lithium salt, Lithium 2,2,2-trifluoroacetate | [1][2][3][8] |

| Melting Point | 250°C | [8] |

| Boiling Point | 72.2°C at 760 mmHg | [8] |

| Density | 1.743 g/cm³ | [8] |

| Solubility | Soluble in water and polar organic solvents | [1] |

Applications in Research and Development

This compound finds utility in diverse fields, ranging from pharmaceutical synthesis and proteomics to materials science, particularly in the development of lithium-ion batteries.

Role in Pharmaceutical Synthesis

While not a ubiquitous reagent, this compound has been cited in patent literature as a potential catalyst or reagent in specific organic transformations relevant to drug synthesis. One notable example is its mention as a possible lithium salt for facilitating a key step in the synthesis of Fexofenadine (B15129), an antihistamine drug[9]. The lithium ion can act as a Lewis acid, while the trifluoroacetate anion's non-coordinating nature can influence reaction kinetics.

Although a specific protocol detailing the unique advantages of this compound over other lithium salts in this synthesis is not extensively published, a general workflow for such a reaction can be conceptualized.

Application in Proteomics Sample Preparation

Trifluoroacetic acid (TFA) is a standard reagent in proteomics for the cleavage of synthesized peptides from solid-phase resins and as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC)[2][10]. The trifluoroacetate anion's presence is therefore ubiquitous in peptide samples. While this compound itself is not directly used in the primary protocols, understanding its properties is relevant for researchers dealing with trifluoroacetate as a counterion.

Experimental Protocol: General Workflow for Solid-Phase Peptide Synthesis (SPPS) and Cleavage

This protocol outlines the general steps in SPPS where trifluoroacetic acid is critically involved.

-

Resin Swelling and Deprotection: The solid support resin is swelled in a suitable solvent (e.g., DMF). The N-terminal protecting group (e.g., Fmoc) is removed using a base (e.g., piperidine (B6355638) in DMF) to expose the free amine.

-

Amino Acid Coupling: The next protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the free amine on the growing peptide chain. This cycle is repeated for each amino acid in the sequence.

-

Peptide Cleavage: After the final amino acid is coupled, the peptide is cleaved from the resin. A common cleavage cocktail consists of a high concentration of trifluoroacetic acid (TFA), often with scavengers (e.g., water, triisopropylsilane) to prevent side reactions[2].

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified, typically by RP-HPLC using a mobile phase containing a low concentration of TFA.

Use in Battery Research

The trifluoroacetate anion from salts like this compound has been investigated for its role in modifying the solid electrolyte interphase (SEI) in lithium-ion batteries[11]. The electron-withdrawing nature of the trifluoromethyl group can influence the electrochemical stability and ionic conductivity of the electrolyte, potentially leading to improved battery performance, especially at low temperatures[12]. Research in this area often involves the use of this compound as an additive to standard electrolyte formulations.

Synthesis of Trifluoromethylated Compounds

This compound can serve as a precursor or reagent in the synthesis of valuable trifluoromethylated organic molecules. For instance, it can be used in the preparation of trifluoromethyl ketones, which are important building blocks in medicinal chemistry[13][14].

Experimental Protocol: Synthesis of Trifluoromethyl Ketones from Carboxylic Acids

This protocol is adapted from a general method for the synthesis of trifluoromethyl ketones where an enediolate is trifluoroacetylated[2].

-

Enediolate Formation: A solution of a suitable carboxylic acid in an anhydrous aprotic solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C). A strong base, such as lithium diisopropylamide (LDA), is added to generate the enediolate.

-

Trifluoroacetylation: A trifluoroacetylating agent, such as ethyl trifluoroacetate, is added to the enediolate solution.

-

Quench and Decarboxylation: The reaction is quenched with an aqueous acid (e.g., HCl). This step also facilitates the decarboxylation of the intermediate to yield the final trifluoromethyl ketone.

-

Workup and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Biological Effects of the Trifluoroacetate Anion

It is crucial for researchers in drug development and biological sciences to be aware of the potential biological effects of the trifluoroacetate anion, which is often present as a counterion in purified peptide samples. Studies have shown that trifluoroacetate can act as an allosteric modulator of the glycine (B1666218) receptor, enhancing the currents elicited by low concentrations of glycine[7][8]. This effect is specific, as no similar modulation was observed on GABA-A or 5-HT3 receptors[8]. This highlights the importance of considering counterion exchange in biological assays to avoid confounding results.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

| Hazard Statement | GHS Classification | Precautionary Measures | Reference(s) |

| Fatal if swallowed | Acute Toxicity, Oral (Category 2) | P264, P270, P301+P310 | [4][6][7] |

| Very toxic to aquatic life | Hazardous to the aquatic environment, acute hazard (Category 1) | P273, P391 | [4][6][7] |

| Causes skin and eye irritation | Skin Irritation (Category 2), Eye Irritation (Category 2A) | P280 | [2][11] |

| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | P261, P271 | [11] |

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid generating dust. Wash hands thoroughly after handling[2][11].

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and moisture[2].

Conclusion

This compound is a compound with a range of specialized applications in organic synthesis, materials science, and as a relevant substance in the context of proteomics and peptide research. Its utility stems from the combined properties of the lithium cation and the trifluoroacetate anion. Researchers and drug development professionals should be knowledgeable about its chemical characteristics, potential applications, and, importantly, the biological implications of the trifluoroacetate anion and the necessary safety precautions for handling. The experimental workflows provided in this guide serve as a foundation for the practical application of this versatile reagent.

References

- 1. Development and Evaluation of a Micro- and Nano-Scale Proteomic Sample Preparation Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl Ketones from Enolizable Carboxylic Acids via Enediolate Trifluoroacetylation/Decarboxylation [organic-chemistry.org]

- 3. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]

- 6. US11162920B2 - Sample preparation for proteomic investigations - Google Patents [patents.google.com]

- 7. biorxiv.org [biorxiv.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2017068129A1 - Process for the preparation of fexofenadine and of intermediates used therein - Google Patents [patents.google.com]

- 13. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]

An In-depth Technical Guide to Lithium Trifluoroacetate and its Significance in Drug Development

This technical guide provides a comprehensive overview of lithium trifluoroacetate (B77799), with a particular focus on its physicochemical properties and the critical role of the trifluoroacetate ion in the synthesis, purification, and formulation of peptide-based therapeutics. This document is intended for researchers, scientists, and drug development professionals who work with synthetic peptides and require a deep understanding of this common counter-ion.

Core Properties of Lithium Trifluoroacetate

This compound (LiTFA) is the lithium salt of trifluoroacetic acid. While its direct application as a therapeutic agent is not common, its constituent anion, trifluoroacetate (TFA), is frequently encountered in pharmaceutical development. The compound is a white solid, and its key chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂F₃LiO₂ (or CF₃CO₂Li) | [1][2][3] |

| Molecular Weight | 119.96 g/mol | [1][2][3] |

| CAS Number | 2923-17-3 | [1][2][3] |

| Appearance | White to off-white powder or solid | [3] |

| IUPAC Name | lithium;2,2,2-trifluoroacetate | [2] |

| Purity (Typical) | ≥96% | [3] |

The Role of the Trifluoroacetate Ion in Peptide Drug Development

The relevance of this compound to drug development professionals stems almost entirely from the trifluoroacetate anion. Trifluoroacetic acid is a cornerstone reagent in the chemical synthesis and purification of peptides.

Solid-Phase Peptide Synthesis (SPPS): In the most common peptide synthesis strategies, a high concentration of trifluoroacetic acid is used to cleave the newly synthesized peptide from its solid resin support.[4] This process also removes protecting groups from the amino acid side chains. As a result, the crude peptide product is typically isolated as a trifluoroacetate salt.[4][5]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Trifluoroacetic acid is the most prevalent mobile phase additive for the purification of peptides via RP-HPLC.[6] It serves two main purposes:

-

pH Modifier: It maintains a low pH (around 2), ensuring that the carboxylic acid groups of the peptides are protonated.

-

Ion-Pairing Agent: The trifluoroacetate anion forms an ion pair with the positively charged amino groups on the peptide (N-terminus and side chains of lysine, arginine, etc.). This pairing neutralizes the charges, increases the peptide's hydrophobicity, and leads to sharper, more well-defined peaks during chromatographic separation.[7]

Due to its use in both synthesis and purification, the final, highly purified peptide active pharmaceutical ingredient (API) is often a TFA salt.[8]

Challenges and Considerations for Trifluoroacetate in Pharmaceuticals

While essential for manufacturing, the presence of the trifluoroacetate counter-ion in a final drug product can be a concern for regulatory bodies and developers.[8] Potential issues include:

-

Toxicity: Residual trifluoroacetic acid is considered toxic and undesirable in peptides intended for clinical studies.[9]

-

Immunogenicity: There are concerns that TFA salts may induce undesirable immune responses.[5]

-

Physicochemical Properties: The salt form can influence critical properties of the API, such as solubility, stability, and the physical characteristics of the lyophilized product.[5]

Consequently, a common step in late-stage drug development is the removal of trifluoroacetate and its exchange for a more biologically benign counter-ion, such as acetate (B1210297) or hydrochloride.[5][10] However, it is noteworthy that at least two FDA-approved peptide drugs, bivalirudin (B194457) and corticorelin, are marketed as TFA salts.[5]

Experimental Protocols: Quantification of Trifluoroacetate

Accurately quantifying the amount of trifluoroacetate in a peptide sample is crucial for quality control and regulatory submissions. Ion chromatography is a sensitive and widely used method for this purpose.[9][11]

Protocol: Quantification of Trifluoroacetate in a Peptide Sample by Ion Chromatography (IC)

Objective: To determine the concentration of trifluoroacetate in a purified peptide sample.

Instrumentation:

-

Ion Chromatography System equipped with a suppressed conductivity detector.

-

Anion-exchange column (e.g., Dionex IonPac™ AS14 or AS18).[9][12]

-

Autosampler.

Reagents:

-

Deionized (DI) water (18.2 MΩ·cm).

-

Sodium Carbonate (Na₂CO₃).

-

Sodium Bicarbonate (NaHCO₃).

-

Sodium Trifluoroacetate (for standards).

-

Peptide sample for analysis.

Procedure:

-

Eluent Preparation (example for AS14 column):

-

Prepare a stock solution of 0.5 M sodium carbonate and 0.5 M sodium bicarbonate.

-

For the mobile phase, combine 1980 mL of DI water with 14.0 mL of 0.5 M sodium carbonate and 3.2 mL of 0.5 M sodium bicarbonate.[9]

-

Degas the eluent for at least 20 minutes before use.

-

-

Standard Preparation:

-

Prepare a stock solution of sodium trifluoroacetate in DI water (e.g., 1000 µg/mL).

-

Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh the peptide sample.

-

Dissolve the peptide in DI water or the mobile phase eluent to a known concentration (e.g., 1 mg/mL).

-

-

Chromatographic Conditions (example):

-

Column: IonPac™ AS14 Analytical Column.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-25 µL.

-

Detection: Suppressed conductivity.

-

Run Time: Approximately 15 minutes.

-

-

Analysis:

-

Inject the calibration standards to generate a standard curve (peak area vs. concentration).

-

Inject the peptide sample(s).

-

Identify the trifluoroacetate peak based on its retention time from the standards.

-

Quantify the amount of trifluoroacetate in the sample by comparing its peak area to the standard curve. The result is often reported as a weight/weight percentage of the peptide.

-

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the analysis and potential removal of trifluoroacetate from a synthetic peptide drug substance.

Caption: Workflow for peptide production, TFA analysis, and counter-ion exchange.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 4. benchchem.com [benchchem.com]

- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 12. lcms.cz [lcms.cz]

A Comprehensive Technical Guide to the Safe Handling of Lithium Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information and handling protocols for lithium trifluoroacetate (B77799), a compound utilized in various research and drug development applications. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks associated with the chemical's hazardous properties. This document summarizes key data from Safety Data Sheets (SDS) and offers detailed experimental and emergency procedures.

Hazard Identification and Classification

Lithium trifluoroacetate is classified as a hazardous substance with the following primary concerns:

-

Irritant: Causes irritation to the eyes, skin, and respiratory system.[4]

GHS Hazard Statements:

GHS Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1][2][3]

-

P273: Avoid release to the environment.[5]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2][3][5]

-

P391: Collect spillage.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2][3][5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₂F₃LiO₂[1][4] |

| Molecular Weight | 119.96 g/mol [1][5] |

| Appearance | White solid/powder[1][2] |

| Melting Point | 250°C[1][4] |

| Solubility | No data available[1] |

| Stability | Stable under recommended storage conditions; hygroscopic.[1][2] |

Safe Handling and Storage

Proper handling and storage are paramount to preventing exposure and ensuring the integrity of the compound.

Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood.[2][4]

-

Avoid the formation of dust and aerosols.[1]

Storage:

-

Due to its hygroscopic nature, store under an inert gas.[1]

-

Incompatible with strong oxidizing agents and moisture.[1][2][4]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |

| Skin Protection | Appropriate protective gloves (e.g., nitrile) and a lab coat.[4][6] |

| Respiratory Protection | For operations generating dust, a dust mask (e.g., N95) is recommended.[5] In case of inadequate ventilation, wear respiratory protection.[1] |

Experimental Protocol: General Weighing and Solution Preparation

This protocol outlines a standard procedure for safely weighing this compound and preparing a solution.

Methodology:

-

Preparation:

-

Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Don the required personal protective equipment (lab coat, gloves, safety glasses).

-

Gather all necessary equipment: analytical balance, weigh boat, spatula, beaker, stir bar, appropriate solvent, and waste container.

-

-

Weighing:

-

Place a clean, dry weigh boat on the analytical balance and tare it.

-

Carefully transfer the desired amount of this compound from the storage container to the weigh boat using a clean spatula.

-

Minimize the generation of dust.

-

Record the exact weight.

-

-

Solution Preparation:

-

Place a stir bar in a beaker of the appropriate size.

-

Add the desired volume of solvent to the beaker.

-

Slowly and carefully add the weighed this compound to the solvent while stirring.

-

Ensure the compound is fully dissolved.

-

-

Cleanup:

-

Clean the spatula and work area thoroughly.

-

Dispose of the weigh boat and any contaminated materials in the designated hazardous waste container.

-

Wash hands thoroughly after completing the procedure.

-

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][4]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Take the victim immediately to the hospital. Consult a physician.[1]

-

In Case of Eye Contact: Flush eyes with water as a precaution.[1]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[1][2][4]

Spill Response:

-

Personal Precautions: Wear respiratory protection. Avoid dust formation. Evacuate personnel to safe areas.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[1]

-

Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

Toxicological and Ecological Information

While some sources state that the toxicological properties have not been thoroughly investigated, it is known to be fatal if swallowed.[1][4] It is also classified as very toxic to aquatic life, and its release into the environment should be avoided.[1][2][3]

Disposal Considerations

Dispose of this compound and its contaminated packaging as hazardous waste.[3] Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

This guide is intended to supplement, not replace, the official Safety Data Sheet provided by the manufacturer. Always refer to the SDS for the most current and comprehensive safety information.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound | CAS#:2923-17-3 | Chemsrc [chemsrc.com]

- 5. This compound 95 2923-17-3 [sigmaaldrich.com]

- 6. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

Commercial Sourcing and Technical Guide for High-Purity Lithium Trifluoroacetate

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical step in ensuring the reliability and reproducibility of experimental data, as well as the safety and efficacy of therapeutic candidates. Lithium trifluoroacetate (B77799) (LiTFA), a versatile salt, finds applications in various scientific domains, including as a reagent in organic synthesis and for proteomics research.[1] This guide provides an in-depth overview of commercial sources for high-purity lithium trifluoroacetate, methods for its quality assessment, and relevant considerations for its use in pharmaceutical development.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound at various purity grades. The selection of a supplier should be guided by the specific requirements of the application, including the necessary purity level, required quantity, and the availability of detailed quality documentation such as a Certificate of Analysis (CoA).

| Supplier | Product Name | Purity/Assay | Available Quantities | CAS Number | Additional Notes |

| Thermo Scientific | This compound, 97% | ≥96.0 to ≤104.0% (Non-aqueous acid-base Titration) | 10 g, 50 g | 2923-17-3 | Conforms to FTIR identification.[2] |

| Fisher Scientific | This compound, 97% | 97% | 10 g | 2923-17-3 | |

| Sigma-Aldrich | This compound, 95% | 95% | - | 2923-17-3 | |

| Apollo Scientific | This compound | 96% | 10g, 50g, 100g | 2923-17-3 | |

| American Elements | This compound | High and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) | Most volumes | 2923-17-3 | Offers various grades including ACS, Reagent, Technical, Pharmaceutical, and follows USP, EP/BP, and ASTM testing standards.[3] |

| Santa Cruz Biotechnology | This compound | - | - | 2923-17-3 | Marketed for proteomics research.[1] |

| P212121 | This compound monohydrate | > 98.0 % | 25 g, 100 g | 2923-17-3 |

Quality Control and Experimental Protocols

Ensuring the purity and quality of this compound is paramount, particularly in drug development where impurities can have significant safety and efficacy implications. Below are key analytical methods and experimental considerations for the quality control of this compound.

Purity Assessment by Titration

A common method for determining the assay of this compound is through non-aqueous acid-base titration.[2]

Principle: This method involves dissolving the salt in a suitable non-aqueous solvent and titrating it with a standardized acid or base. The endpoint is typically detected potentiometrically.

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent such as glacial acetic acid.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid, such as perchloric acid in acetic acid.

-

Endpoint Detection: Monitor the potential change using a pH meter with a suitable electrode pair to determine the equivalence point.

-

Calculation: Calculate the purity based on the volume of titrant consumed, its concentration, and the initial sample weight.

Identification by Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a rapid and reliable method for confirming the identity of this compound.

Principle: This technique measures the absorption of infrared radiation by the sample, which results in a unique spectrum that acts as a molecular "fingerprint."

Methodology:

-

Sample Preparation: Prepare the sample, typically as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the infrared spectrum over a relevant wavenumber range (e.g., 4000-400 cm⁻¹).

-

Spectral Analysis: Compare the obtained spectrum with a reference spectrum of known this compound. Key characteristic peaks to look for include those corresponding to the C=O and C-F stretching vibrations of the trifluoroacetate anion.

Analysis of Impurities

Elemental Impurities: For pharmaceutical applications, the control of elemental impurities is mandated by regulatory bodies. The ICH Q3D guideline provides a framework for assessing and controlling these impurities in drug products.[4] Lithium is classified as a Class 3 element, meaning it has relatively low toxicity via the oral route.[5] However, a risk assessment is required for parenteral or inhalation routes of administration.[5][6]

Methodology (Inductively Coupled Plasma - Mass Spectrometry/Optical Emission Spectrometry - ICP-MS/ICP-OES):

-

Sample Digestion: Digest a known amount of the this compound sample using a suitable acid mixture, often in a closed-vessel microwave digestion system.

-

Standard Preparation: Prepare a series of calibration standards for the elements of interest as defined by ICH Q3D.

-

Analysis: Analyze the digested sample and calibration standards using a validated ICP-MS or ICP-OES method.

-

Quantification: Determine the concentration of each elemental impurity in the sample and compare it against the permitted daily exposure (PDE) limits.

Organic Impurities (HPLC): High-Performance Liquid Chromatography (HPLC) can be employed to separate and quantify trifluoroacetate and any related organic impurities.

Methodology:

-

Column Selection: A mixed-mode or ion-exchange column is often suitable for retaining and separating the trifluoroacetate anion.[7]

-

Mobile Phase: An aqueous buffer with an organic modifier is typically used. The pH of the mobile phase can be adjusted to optimize the retention and peak shape of trifluoroacetate.[7]

-

Detection: UV detection is a common method for the quantification of trifluoroacetate.[7]

-

Validation: The method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and sensitivity.

Trifluoroacetate Content (¹⁹F NMR): ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the direct quantification of trifluoroacetate content.[8]

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound sample and an internal standard in a suitable deuterated solvent.

-

Data Acquisition: Acquire the ¹⁹F NMR spectrum.

-

Quantification: Integrate the signal corresponding to the trifluoroacetate and the internal standard. The molar ratio, and thus the weight percentage of trifluoroacetate, can be calculated.

Endotoxin (B1171834) Testing

For applications in drug development, particularly for parenteral formulations, testing for bacterial endotoxins is a critical safety requirement.

Principle: The most common method is the Limulus Amebocyte Lysate (LAL) test, which utilizes a lysate from the blood cells of the horseshoe crab that clots in the presence of endotoxins.[9][10] Recombinant methods are also available.

Methodology (Kinetic Chromogenic):

-

Sample Preparation: Dissolve the this compound in endotoxin-free water. It is crucial to determine if the sample interferes with the assay, which may require a dilution series.

-

Assay: The sample is mixed with the LAL reagent and a chromogenic substrate. The presence of endotoxin triggers an enzymatic cascade that cleaves the substrate, producing a colored product.

-

Detection: The rate of color development is measured over time using a plate reader and is proportional to the amount of endotoxin present.

-

Quantification: The endotoxin level in the sample is determined by comparing its reaction kinetics to a standard curve of known endotoxin concentrations.

Sourcing and Qualification Workflow

The process of sourcing and qualifying high-purity this compound for research and drug development can be visualized as a structured workflow.

Caption: Workflow for sourcing and qualifying high-purity this compound.

Signaling Pathways and Logical Relationships

For the purpose of this technical guide, which focuses on the commercial and analytical aspects of this compound, a signaling pathway diagram is not directly applicable as the compound itself is a reagent rather than a modulator of a specific biological pathway in this context. However, a logical diagram illustrating the decision-making process for analytical method selection based on the intended application is pertinent.

Caption: Decision logic for selecting analytical methods for this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 97% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. americanelements.com [americanelements.com]

- 4. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. merckmillipore.com [merckmillipore.com]

- 6. database.ich.org [database.ich.org]

- 7. HPLC Analysis of TFA | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. criver.com [criver.com]

- 10. Amplite® Fluorimetric Endotoxin Detection Kit | AAT Bioquest [aatbio.com]

In-Depth Technical Guide to the Thermal Stability of Lithium Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of lithium trifluoroacetate (B77799) (CF₃COOLi). Due to the limited availability of direct, detailed thermal analysis data for pure lithium trifluoroacetate in publicly accessible literature, this guide synthesizes information from studies on analogous alkali metal trifluoroacetates and established principles of thermal analysis. The information presented herein is intended to guide researchers in the safe handling, storage, and application of this compound.

Overview of Thermal Stability

Data Presentation

The following tables summarize the available thermal properties of sodium and potassium trifluoroacetate, which can be used as a reference for estimating the thermal stability of this compound.

Table 1: Thermal Properties of Alkali Metal Trifluoroacetates

| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Notes |

| Sodium Trifluoroacetate (CF₃COONa) | ~208 | ~212 | Decomposes shortly after melting. |

| Potassium Trifluoroacetate (CF₃COOK) | 135 - 137 | > 145 | Stable in the molten state for a narrow temperature range. |

| This compound (CF₃COOLi) | Not available | Decomposes before melting | The least stable of the alkali metal trifluoroacetates in the solid state.[1] |

Table 2: Hazardous Decomposition Products of this compound

| Gaseous Product | Chemical Formula |

| Carbon Monoxide | CO |

| Carbon Dioxide | CO₂ |

| Hydrogen Fluoride | HF |

Source: Safety Data Sheets for this compound.[2]

Experimental Protocols

The following are generalized experimental protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on organic salts like this compound. These protocols are based on standard methodologies found in the scientific literature.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the associated mass loss.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: The crucible is placed in a thermogravimetric analyzer.

-

Experimental Conditions:

-

Atmosphere: The sample is heated under a controlled inert atmosphere, typically dry nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Rate: A linear heating rate (e.g., 5, 10, or 20 °C/min) is applied.

-

Temperature Range: The sample is heated from ambient temperature to a temperature sufficiently high to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve), and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal events of this compound, such as melting and decomposition, and to determine the enthalpy changes of these transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. A pinhole may be made in the lid to allow for the escape of gaseous decomposition products.

-

Instrumentation: The sample pan and an empty, sealed reference pan are placed in the DSC cell.

-

Experimental Conditions:

-

Atmosphere: The DSC cell is purged with a dry, inert gas, such as nitrogen, at a constant flow rate.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over a desired temperature range.

-

-

Data Analysis: The differential heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC curve is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition) and to quantify the enthalpy changes (ΔH) associated with these transitions by integrating the peak areas.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the thermal analysis of this compound.

Proposed Thermal Decomposition Pathway

Caption: Proposed thermal decomposition pathway for this compound.

References

An In-depth Technical Guide to the Hygroscopic Nature of Lithium Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium trifluoroacetate (B77799) (LiTFA), the lithium salt of trifluoroacetic acid, is a compound of increasing interest in various scientific fields, including as a component in electrolyte systems and as a reagent in organic synthesis. Its physicochemical properties, particularly its interaction with atmospheric moisture, are critical for its handling, storage, and application. This technical guide provides a comprehensive overview of the hygroscopic nature of lithium trifluoroacetate, detailing its properties, appropriate handling procedures, and methodologies for its characterization.

Physicochemical Properties of this compound

This compound is a white, crystalline powder.[1] Key physical and chemical properties are summarized in Table 1. The trifluoroacetate anion is stabilized by the strong electron-withdrawing effect of the fluorine atoms, which influences the salt's overall properties.[2] The stability of the trifluoroacetate anion to hydrolysis is high, meaning it does not readily decompose in the presence of water.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₂F₃LiO₂ | [1] |

| Molecular Weight | 119.96 g/mol | |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 250 °C | [1] |

| Density | 1.743 g/cm³ | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Hygroscopic Nature of this compound

This compound is classified as a hygroscopic material, meaning it readily absorbs moisture from the atmosphere.[1] This property necessitates specific storage and handling procedures to maintain the material's integrity and prevent degradation or clumping.[3] The absorbed water can affect the material's physical form and may influence its performance in sensitive applications.

Quantitative Hygroscopicity Data

Table 2: Hygroscopicity Classification according to the European Pharmacopoeia 5.11

| Classification | Increase in Mass (%) |

| Slightly hygroscopic | 0.2% to < 2% |

| Hygroscopic | 2% to < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Data from European Pharmacopoeia 5.11[4]

To determine the specific classification of this compound, experimental analysis using methods such as Dynamic Vapor Sorption (DVS) is required.

Experimental Protocols for Hygroscopicity Assessment

The hygroscopic nature of a substance like this compound can be thoroughly characterized using several established experimental techniques.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[5] This method provides a detailed moisture sorption-desorption isotherm, which is crucial for understanding the material's interaction with water vapor.

Experimental Protocol for DVS Analysis:

-

Sample Preparation: Accurately weigh 5-15 mg of anhydrous this compound onto the DVS instrument's microbalance.

-

Drying: Dry the sample in the DVS instrument under a flow of dry nitrogen (0% RH) at 25 °C until a stable mass is achieved ( dm/dt ≤ 0.002%/min).

-

Sorption Phase: Increase the relative humidity in a stepwise manner, typically in 10% RH increments, from 0% to 90% RH. At each step, allow the sample to equilibrate until a stable mass is recorded.

-

Desorption Phase: Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.

European Pharmacopoeia Method for Hygroscopicity Classification

This method provides a straightforward classification of a substance's hygroscopicity.[4]

Experimental Protocol:

-

Vessel Preparation: Use a clean, dry glass weighing vessel (50 mm external diameter, 15 mm high) with a stopper. Weigh the vessel and stopper (m1).

-

Sample Preparation: Place a specified amount of this compound (as per the monograph for loss on drying) into the vessel and weigh (m2).

-

Exposure: Place the unstoppered vessel in a desiccator maintained at 25 ± 1 °C and 80 ± 2% relative humidity (e.g., using a saturated solution of ammonium (B1175870) chloride) for 24 hours.[6]

-

Final Weighing: After 24 hours, stopper the vessel and reweigh it (m3).

-

Calculation: Calculate the percentage increase in mass using the formula: ((m3 - m2) / (m2 - m1)) * 100.

-

Classification: Classify the hygroscopicity based on the criteria in Table 2.

Karl Fischer Titration for Water Content

Karl Fischer titration is a highly accurate method for determining the water content of a sample.[7] It is particularly useful for quantifying the amount of absorbed moisture in a hygroscopic substance.

Experimental Protocol:

-

Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to be free of moisture.

-

Sample Handling: Due to the hygroscopic nature of this compound, handle the sample in a low-humidity environment (e.g., a glove box) to prevent moisture uptake during preparation.[8]

-

Sample Introduction: Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel. For salts that do not readily dissolve in the Karl Fischer reagent, a solvent such as ethylene (B1197577) glycol can be added to the reagent to aid dissolution.[9]

-

Titration: Start the titration. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

-

Calculation: The instrument's software will calculate the water content of the sample, typically expressed as a percentage or in parts per million (ppm).

Synthesis of Anhydrous this compound

For applications requiring the anhydrous form, this compound can be synthesized and dried under controlled conditions. A common method involves the neutralization of a lithium base with trifluoroacetic acid followed by azeotropic distillation to remove water.[10]

Experimental Protocol for Synthesis from Lithium Carbonate:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and a distillation apparatus, add lithium carbonate (Li₂CO₃) and a suitable alcohol with 3 to 4 carbon atoms (e.g., isobutanol).

-

Acid Addition: Slowly add trifluoroacetic acid (CF₃COOH) to the stirred suspension. The molar ratio of lithium carbonate to trifluoroacetic acid should be approximately 0.5.

-

Neutralization and Distillation: Heat the reaction mixture to facilitate the neutralization reaction. The water formed during the reaction is then removed by azeotropic distillation with the alcohol.

-

Crystallization: After the removal of water, add a hydrocarbon that does not dissolve the this compound (e.g., toluene) and continue distillation to remove the alcohol as an azeotrope. This will induce the crystallization of anhydrous this compound.

-

Isolation and Drying: Cool the mixture and collect the crystalline product by filtration. Dry the crystals in an oven at a suitable temperature (e.g., 115 °C) to remove any residual solvent.

Handling and Storage Recommendations

Given its hygroscopic nature, proper handling and storage of this compound are crucial to maintain its quality.

Table 3: Handling and Storage Guidelines for this compound

| Guideline | Recommendation |

| Storage Container | Store in a tightly sealed, airtight container. |

| Storage Environment | Keep in a cool, dry, and well-ventilated area. |

| Protection from Moisture | Minimize exposure to atmospheric moisture. Consider storage in a desiccator with a suitable desiccant or in an inert atmosphere (e.g., a glove box).[8][11] |

| Handling | When handling, minimize the time the container is open. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] |

Conclusion

This compound is a hygroscopic compound, and this property is a critical consideration for its use in research and development. While specific quantitative data on its moisture sorption behavior is not widely published, established analytical techniques such as Dynamic Vapor Sorption and Karl Fischer titration can provide detailed characterization. Adherence to proper synthesis, handling, and storage protocols is essential to ensure the material's integrity and the reliability of experimental results. This guide provides the foundational knowledge and experimental frameworks for scientists and professionals working with this important chemical.

References

- 1. chembk.com [chembk.com]

- 2. mdpi.com [mdpi.com]

- 3. tutorchase.com [tutorchase.com]

- 4. uspbpep.com [uspbpep.com]

- 5. particletechlabs.com [particletechlabs.com]

- 6. asiapharmaceutics.info [asiapharmaceutics.info]

- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 8. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 9. Investigation of Method for Moisture Content of Salt Using Karl Fischer Titration [jstage.jst.go.jp]

- 10. US4760177A - Process for preparing alkali metal salts of trifluoroacetic acid in the anhydrous and crystalline state - Google Patents [patents.google.com]

- 11. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

Methodological & Application

Application Notes and Protocols for Lithium Trifluoroacetate (LiTFA) as an Electrolyte Additive in Lithium-Ion Batteries

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium trifluoroacetate (B77799) (LiTFA) is being explored as a potential electrolyte additive to enhance the performance and stability of lithium-ion batteries. The trifluoroacetate anion is anticipated to play a significant role in the formation of a stable solid electrolyte interphase (SEI) on the anode and a protective cathode-electrolyte interphase (CEI) on the cathode. This document provides detailed application notes on the proposed benefits and mechanisms of LiTFA and outlines experimental protocols for its evaluation.

The primary proposed mechanism of action for LiTFA involves its decomposition at the electrode surfaces to form a robust, fluorine-rich SEI layer. This layer is hypothesized to be more effective at preventing detrimental side reactions between the electrolyte and the electrode materials, particularly at high voltages. The presence of LiF, a known beneficial component of the SEI, is expected to improve ionic conductivity while providing a mechanically stable and electronically insulating barrier.

Proposed Benefits and Mechanism of Action

The addition of lithium trifluoroacetate to standard carbonate-based electrolytes is theorized to offer several advantages:

-

Formation of a Stable SEI Layer: The trifluoroacetate anion can be reductively decomposed on the anode surface during the initial formation cycles. This process is believed to contribute to a more stable and uniform SEI layer, rich in inorganic components like lithium fluoride (B91410) (LiF) and lithium carbonate (Li₂CO₃). A stable SEI is crucial for minimizing electrolyte consumption, reducing irreversible capacity loss, and suppressing lithium dendrite growth.

-

Enhanced Cathode Stability: At the cathode, especially in high-voltage applications with nickel-rich materials like NMC811, LiTFA may be oxidatively decomposed to form a protective CEI. This layer can mitigate the dissolution of transition metal ions from the cathode, a significant degradation mechanism that leads to capacity fading.

-

Improved High-Voltage Performance: By stabilizing both the anode and cathode interfaces, LiTFA has the potential to improve the cycling stability and rate capability of lithium-ion batteries operating at higher voltages.

-

Scavenging of HF: The trifluoroacetate anion may react with trace amounts of hydrofluoric acid (HF) present in the electrolyte, which is known to be detrimental to both the cathode and anode.

A logical workflow for the role of LiTFA in improving battery performance is outlined below.

Proposed mechanism of LiTFA in a lithium-ion battery.

Quantitative Data Summary

Due to the novelty of this compound as a specific additive, extensive peer-reviewed quantitative data is limited. Researchers are encouraged to generate this data following the protocols outlined below. For comparative purposes, the following tables present typical performance metrics that should be evaluated. Data from studies on structurally similar fluorinated additives are included for context.

Table 1: Electrochemical Performance of Li | | NMC811 Coin Cells with and without Additives

| Electrolyte Composition | 1st Cycle Coulombic Efficiency (%) | Capacity Retention after 200 Cycles (%) |

| Baseline (1M LiPF₆ in EC/DEC) | 85.2 | 78.5 |

| Baseline + 1% LiTFA | Data to be determined | Data to be determined |

| Baseline + 2% LiTFA | Data to be determined | Data to be determined |

| Baseline + 1% FEC (for comparison)[1][2] | 88.9 | 85.3 |

Table 2: Ionic Conductivity and Viscosity of Electrolytes at 25°C

| Electrolyte Composition | Ionic Conductivity (mS/cm) | Viscosity (cP) |

| Baseline (1M LiPF₆ in EC/DEC) | 9.8 | 2.9 |

| Baseline + 1% LiTFA | Data to be determined | Data to be determined |

| Baseline + 2% LiTFA | Data to be determined | Data to be determined |

Experimental Protocols

The following protocols provide a standardized framework for the preparation and evaluation of LiTFA as an electrolyte additive.

Protocol for Electrolyte Preparation

This protocol describes the preparation of a baseline electrolyte and electrolytes containing LiTFA. All procedures must be conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

-

Materials and Reagents:

-

Lithium hexafluorophosphate (B91526) (LiPF₆, battery grade, >99.99%)

-

Ethylene carbonate (EC, anhydrous, >99%)

-

Diethyl carbonate (DEC, anhydrous, >99%)

-

This compound (LiTFA, anhydrous, >99.5%)

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

-

Preparation of Baseline Electrolyte (1M LiPF₆ in EC/DEC 1:1 v/v):

-

In the glovebox, prepare a 1:1 volume ratio mixture of EC and DEC.

-

Slowly dissolve LiPF₆ in the EC/DEC solvent mixture to achieve a final concentration of 1 M.

-

Stir the solution on a magnetic stirrer for at least 12 hours to ensure complete dissolution and homogeneity.

-

-

Preparation of LiTFA-Containing Electrolytes:

-

Prepare the baseline electrolyte as described above.